molecular formula C9H13ClN2O B6605856 5-(5-methyl-1,2-oxazol-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 120241-67-0

5-(5-methyl-1,2-oxazol-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B6605856
CAS RN: 120241-67-0
M. Wt: 200.66 g/mol
InChI Key: OFZNSTKWNSTUBP-UHFFFAOYSA-N
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Description

5-(5-methyl-1,2-oxazol-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride (5-MOTP-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It has been used in the synthesis of numerous compounds and is known to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(5-methyl-1,2-oxazol-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride is not fully understood. However, it is believed to be related to its ability to interact with various proteins and enzymes in the cell. It is thought to modulate the activity of these proteins and enzymes, which can lead to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-methyl-1,2-oxazol-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride are not fully understood. However, it has been shown to modulate the activity of various proteins and enzymes, which can lead to changes in cellular processes. In animal models, it has been shown to reduce inflammation, improve memory and learning, and reduce the risk of certain cancers.

Advantages and Limitations for Lab Experiments

The use of 5-(5-methyl-1,2-oxazol-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively non-toxic and has a low potential for side effects. However, there are some limitations to its use. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for 5-(5-methyl-1,2-oxazol-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride research. Further research is needed to better understand its mechanism of action and to identify its potential therapeutic applications. Additionally, research could be done to investigate its potential interactions with other compounds and its potential effects on various biological processes. Additionally, research could be done to investigate its potential use as a drug delivery system, as well as its potential use in the synthesis of novel compounds. Finally, research could be done to investigate its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.

Synthesis Methods

5-(5-methyl-1,2-oxazol-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride is synthesized from the reaction of 5-methyl-1,2-oxazol-3-yl chloride and 1,2,3,6-tetrahydropyridine in the presence of hydrochloric acid. The reaction is conducted in a solvent, such as dichloromethane, and can be catalyzed by a base, such as potassium carbonate. The reaction is typically conducted at room temperature, and the product is isolated by column chromatography.

Scientific Research Applications

5-(5-methyl-1,2-oxazol-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including the synthesis of aryl-substituted pyridines, 1,2,3,4-tetrahydroisoquinolines, and 1,2,3,4-tetrahydroquinolines. It has also been used in the synthesis of novel compounds for the treatment of diseases, such as cancer and Alzheimer’s disease.

properties

IUPAC Name

5-methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)-1,2-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-7-5-9(11-12-7)8-3-2-4-10-6-8;/h3,5,10H,2,4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZNSTKWNSTUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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